molecular formula C30H23BrSi B11951769 2-Bromo-2'-(triphenylsilyl)biphenyl CAS No. 18866-42-7

2-Bromo-2'-(triphenylsilyl)biphenyl

Katalognummer: B11951769
CAS-Nummer: 18866-42-7
Molekulargewicht: 491.5 g/mol
InChI-Schlüssel: AWPVHCDMYRVGFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-2’-(triphenylsilyl)biphenyl is an organosilicon compound with the molecular formula C30H23BrSi and a molecular weight of 491.508 g/mol . This compound is characterized by the presence of a bromine atom and a triphenylsilyl group attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’-(triphenylsilyl)biphenyl typically involves the bromination of 2’-(triphenylsilyl)biphenyl. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

While specific industrial production methods for 2-Bromo-2’-(triphenylsilyl)biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of bromine and other reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-2’-(triphenylsilyl)biphenyl can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (THF, DMF), and bases (K2CO3, NaH).

    Coupling Reactions: Boronic acids, palladium catalysts, bases (K2CO3, NaOH), and solvents (toluene, ethanol).

    Reduction Reactions: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF).

Major Products Formed

    Substitution Reactions: Substituted biphenyl derivatives.

    Coupling Reactions: Biphenyl derivatives with various functional groups.

    Reduction Reactions: 2’-(triphenylsilyl)biphenyl.

Wissenschaftliche Forschungsanwendungen

2-Bromo-2’-(triphenylsilyl)biphenyl is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Bromo-2’-(triphenylsilyl)biphenyl depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, the bromine atom is replaced by a boronic acid derivative through a palladium-catalyzed cross-coupling mechanism. The triphenylsilyl group can influence the reactivity and stability of the compound by providing steric hindrance and electronic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Triphenylsilyl)dibenzo[b,d]thiophene
  • 2-(Triphenylsilyl)phenol
  • 3,3’-Bis(triphenylsilyl)biphenyl
  • 4,4’-Bis(triphenylsilyl)biphenyl
  • 2-(Triphenylsilyl)dibenzo[b,d]furan

Uniqueness

2-Bromo-2’-(triphenylsilyl)biphenyl is unique due to the presence of both a bromine atom and a triphenylsilyl group on the biphenyl structure. This combination allows for versatile reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry .

Eigenschaften

CAS-Nummer

18866-42-7

Molekularformel

C30H23BrSi

Molekulargewicht

491.5 g/mol

IUPAC-Name

[2-(2-bromophenyl)phenyl]-triphenylsilane

InChI

InChI=1S/C30H23BrSi/c31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)32(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26/h1-23H

InChI-Schlüssel

AWPVHCDMYRVGFH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4C5=CC=CC=C5Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.